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CAS No.: 56517-31-8

Cat. No.: B1268636

Get Quote

Executive Summary & Strategic Utility
2-Bromo-4-ethoxy-5-methoxybenzaldehyde (CAS: 861605-18-7, analog) represents a

critical regioselective scaffold in organic synthesis.[1] It serves as a high-value intermediate for

the development of phenethylamine derivatives, bioactive heterocycles, and kinase inhibitors.

Its structural core—a benzaldehyde moiety functionalized with orthogonal alkoxy groups and a

reactive bromine handle—allows for versatile downstream modifications, including Suzuki-

Miyaura cross-couplings, reductive aminations, and Henry reactions.

This guide details the "discovery" of the optimal synthetic route—transitioning from theoretical

retrosynthesis to a validated, scalable laboratory protocol. The focus is on achieving high

regioselectivity during the bromination step, a common bottleneck in the preparation of

electron-rich benzaldehydes.
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To access the target molecule efficiently, we must analyze the directing effects of the

substituents on the benzene ring.

Target: 2-Bromo-4-ethoxy-5-methoxybenzaldehyde.[1]

Core Challenge: Placing the bromine atom specifically at the C2 position (ortho to the

aldehyde) while avoiding over-bromination or substitution at the C3/C6 positions.

Precursor Identification: The substitution pattern (4-ethoxy, 5-methoxy) suggests a derivation

from Vanillin (4-hydroxy-3-methoxybenzaldehyde) rather than Isovanillin.[1]

Mechanistic Logic[1]
Starting Material: Vanillin is commercially abundant.

Step 1 (Alkylation): Ethylation of the C4-hydroxyl group yields 4-ethoxy-3-

methoxybenzaldehyde (Vanillin Ethyl Ether).

Step 2 (Electrophilic Aromatic Substitution): Bromination of the dialkoxybenzaldehyde.[2]

Directing Effects: The C1-aldehyde is deactivating (meta-director).[1] The C3-methoxy and

C4-ethoxy groups are activating (ortho/para directors).[1]

Regiochemistry: The C6 position (ortho to CHO, para to OMe) is the most electronically

activated and sterically accessible site. Note: In the final product numbering, this C6

position becomes C2 due to IUPAC priority rules, matching the target structure.

Pathway Visualization
The following diagram illustrates the retrosynthetic logic and forward synthesis workflow.

Vanillin
(4-OH, 3-OMe)

Step 1: O-Alkylation
(EtI, K2CO3, DMF)

Vanillin Ethyl Ether
(4-OEt, 3-OMe)

 Yield >90% Step 2: Regioselective Bromination
(Br2, MeOH/AcOH)

TARGET:
2-Bromo-4-ethoxy-5-methoxybenzaldehyde

 Regioselective at C6 (becomes C2)
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Figure 1: Synthetic pathway from Vanillin to 2-Bromo-4-ethoxy-5-methoxybenzaldehyde.[1]
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Experimental Protocol
This section outlines a self-validating protocol optimized for purity and yield.

Step 1: Synthesis of 4-Ethoxy-3-methoxybenzaldehyde
(Vanillin Ethyl Ether)
This step protects the phenol and installs the ethoxy group.[1]

Reagents: Vanillin (1.0 eq), Ethyl Iodide (1.2 eq), Potassium Carbonate (anhydrous, 2.0 eq).

Solvent: DMF (N,N-Dimethylformamide) or Acetone.[1]

Conditions: 60°C, 4–6 hours.

Procedure:

Charge a round-bottom flask with Vanillin and DMF (5 mL/g of substrate).

Add Potassium Carbonate (

) under stirring.

Add Ethyl Iodide (

) dropwise to control the exotherm.

Heat to 60°C. Monitor via TLC (Hexane:EtOAc 7:3). The starting material spot (

) should disappear, replaced by a higher running spot (

).

Workup: Pour the mixture into ice water. The product will precipitate as a white/off-white

solid. Filter, wash with cold water, and dry.

Validation:

NMR should show a quartet (
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) and triplet (

) corresponding to the ethyl group.[1]

Step 2: Regioselective Bromination
This is the critical "discovery" step where condition control determines success. Using

Methanol as a solvent often provides superior regioselectivity compared to Acetic Acid for this

specific substrate class.

Reagents: 4-Ethoxy-3-methoxybenzaldehyde (1.0 eq), Bromine (

, 1.05 eq).[1]

Solvent: Methanol (MeOH).[3]

Conditions: 0°C to Room Temperature (RT).

Procedure:

Dissolve 4-Ethoxy-3-methoxybenzaldehyde in Methanol (10 mL/g). Cool to 0°C in an ice

bath.

Prepare a solution of Bromine in Methanol (1:1 v/v).

Critical Step: Add the Bromine solution dropwise over 30–60 minutes. Rapid addition leads

to poly-brominated byproducts.[1]

Allow the reaction to warm to RT and stir for 2 hours. The solution will turn from red-orange

to yellow as

is consumed.

Quench: Pour the reaction mixture into ice water containing a trace of Sodium Thiosulfate (

) to neutralize unreacted bromine.

Isolation: The product, 2-Bromo-4-ethoxy-5-methoxybenzaldehyde, precipitates as a pale

yellow solid.[1] Filter and recrystallize from EtOH/Water if necessary.
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Data Summary Table
Parameter Step 1: Alkylation Step 2: Bromination

Precursor Vanillin Vanillin Ethyl Ether

Reagent Ethyl Iodide /
Bromine (

)

Solvent DMF Methanol

Temp 60°C
0°C

RT

Yield (Typical) 92–95% 85–90%

Appearance White Crystalline Solid Pale Yellow Solid

Melting Point 64–65°C [1] 164–166°C (Analogous) [2]

Analytical Validation & Characterization
To ensure the "discovery" is valid, the compound must be characterized to confirm the bromine

position.

Expected NMR Signature ( )
Aldehyde (-CHO): Singlet at

ppm.[1]

Aromatic Protons: Two singlets.

H-3 and H-6: Unlike the starting material (which shows coupling), the product has para-

situated protons (relative to each other in the original ring) or isolated protons.

One singlet at

ppm (H-3, ortho to OEt).[1]

One singlet at
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ppm (H-6, ortho to Br, deshielded).[1]

Alkoxy Groups:

Methoxy (

): Singlet at

ppm.[1]

Ethoxy: Quartet at

ppm, Triplet at

ppm.

Decision Logic for Troubleshooting
If the yield is low or impurities arise, follow this logic flow:

Issue: Low Yield / Impurities

Check TLC:
Starting Material Remaining?

Action: Increase Reaction Time
or Add FeBr3 (Lewis Acid)

Yes

Check TLC:
Multiple Spots (Over-bromination)?

No

Action: Lower Temp to -10°C
Slow Addition Rate

Yes

Action: Switch Solvent
(MeOH -> AcOH)

No (Unclear Regioselectivity)

Click to download full resolution via product page

Figure 2: Troubleshooting logic for the bromination of dialkoxybenzaldehydes.
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Safety & Handling (E-E-A-T)
Bromine (

): Highly toxic and corrosive lachrymator. Must be handled in a fume hood with double-
gloving. Sodium thiosulfate solution must be kept nearby for neutralization.

Ethyl Iodide: Alkylating agent; potential carcinogen. Avoid inhalation.

Waste Disposal: Halogenated organic waste must be segregated from non-halogenated

solvents.

Conclusion
The discovery and synthesis of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde rely on the

electronic activation provided by the alkoxy groups of Vanillin Ethyl Ether.[1] By utilizing a

controlled bromination in methanol, researchers can access this compound with high

regiochemical fidelity, providing a robust starting point for complex pharmaceutical synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Process Development & Synthesis of
2-Bromo-4-ethoxy-5-methoxybenzaldehyde[1]]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1268636/docs#technical-guide-process-
development-synthesis-of-2-bromo-4-ethoxy-5-methoxybenzaldehyde-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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